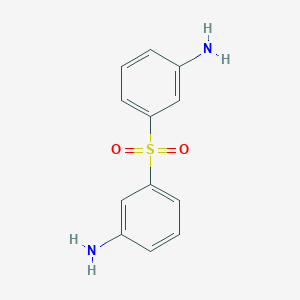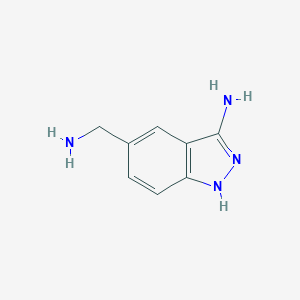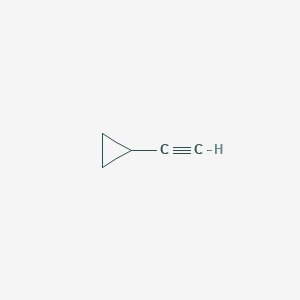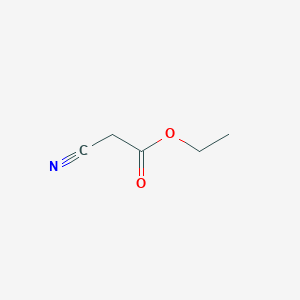![molecular formula C6H2Cl2N2S B033283 2,4-二氯噻吩并[3,2-d]嘧啶 CAS No. 16234-14-3](/img/structure/B33283.png)
2,4-二氯噻吩并[3,2-d]嘧啶
描述
2,4-Dichlorothieno[3,2-d]pyrimidine is a white solid . It is used in the synthesis of PI3K inhibitor under noncryogenic conditions . It is also one of the active intermediates that is a must for new antitumor medications .
Synthesis Analysis
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% (190 °C) and the second step yield was 81.4% (105 °C, m(intermediate):m(phosphorus oxychloride) = 1:6.4) .Molecular Structure Analysis
The molecular structure of 2,4-Dichlorothieno[3,2-d]pyrimidine is represented by the empirical formula C6H2Cl2N2S . The molecular weight is 205.06 .Chemical Reactions Analysis
The chemical reaction for the synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine involves the use of 2-amino-4-fluoro benzoic acid and urea . After stirring for 4 hours with mechanical agitation at 180℃, the reaction was complete .Physical And Chemical Properties Analysis
2,4-Dichlorothieno[3,2-d]pyrimidine is a white solid . It has a molecular weight of 205.06 . The InChI code for the compound is 1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H .科学研究应用
Synthesis of New Anticarcinogen Medicines
“2,4-Dichlorothieno[3,2-d]pyrimidine” is an active intermediate that is essential for the synthesis of new anticarcinogen medicines . It is synthesized using 3-Amino-2-methoxycarbonylthiophene as the main raw material . The product is characterized by nuclear magnetic resonance (NMR) .
Kinase Inhibitor
Parts of compounds that belong to thiofuran siamese[3,2-d]pyrimidine could be used as kinase inhibitors, such as chelatometry amino acid kinase inhibitor (tyrosine kinase inhibitors) for epidermal growth factor receptor (EGFR), kinase inhibitor for vascular epidermal growth factor acceptor (VEGFR), 3-kinase (PI3K) small-molecule inhibitor of phosphatidylinositol, etc .
Preparation of Fimepinostat (CUDC-907)
“2,4-Dichlorothieno[3,2-d]pyrimidine” can be used in the preparation of Fimepinostat (CUDC-907) . Fimepinostat has been employed in trials investigating the treatment of lymphoma, solid tumors, breast cancer, multiple myeloma, and NUT midline carcinoma, among others .
Wide Biological Activity
Compounds containing basic structure such as thiofuran siamese rings have wide and obvious biological activity, such as anticarcinogen, antivirus, anti-inflammatory, microbe killing, insecticide, and weed removal .
Agricultural Applications
These compounds become new medicine and compounds for agricultural application for their potential wide expectation of use and become a hotspot of research .
作用机制
Target of Action
It is suggested that it has anti-tumor activity and can inhibit the growth of various cancer cell lines .
Mode of Action
It is suggested that it may bind to the cytoskeleton of cancer cells, inhibiting the generation of new proteins, thereby suppressing the growth of cancer cells .
Biochemical Pathways
Given its potential anti-tumor activity, it may be involved in pathways related to cell growth and proliferation .
Result of Action
Given its potential anti-tumor activity, it may result in the inhibition of cancer cell growth .
安全和危害
未来方向
The synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine has been a subject of research due to its potential use in the development of new antitumor medications . The compound’s role in the synthesis of PI3K inhibitors also suggests potential applications in the treatment of diseases where the inhibition of PI3K is beneficial .
属性
IUPAC Name |
2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-5-4-3(1-2-11-4)9-6(8)10-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQECFYPZMBRCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507712 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorothieno[3,2-d]pyrimidine | |
CAS RN |
16234-14-3 | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10507712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 2,4-diamino-substituted thieno[3,2-d]pyrimidines from 2,4-dichlorothieno[3,2-d]pyrimidine?
A1: The research highlights an efficient one-pot synthetic approach for creating 2,4-diamino-substituted thieno[3,2-d]pyrimidines using 2,4-dichlorothieno[3,2-d]pyrimidine as the starting point [, ]. This is significant because the thieno[3,2-d]pyrimidine scaffold is a recognized pharmacophore found in various bioactive molecules. The presence of amino groups at the 2 and 4 positions allows for further derivatization and potentially enhances the biological activity of the resulting compounds. This synthetic strategy offers a practical route for exploring the chemical space of these potentially valuable compounds.
Q2: What are the advantages of the "one-pot" synthesis method described in the research?
A2: The "one-pot" synthesis described in the research offers several advantages over multi-step procedures. These advantages include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



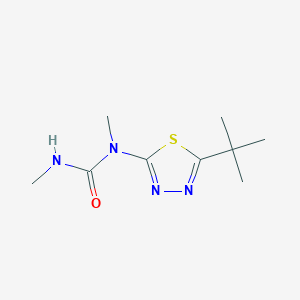
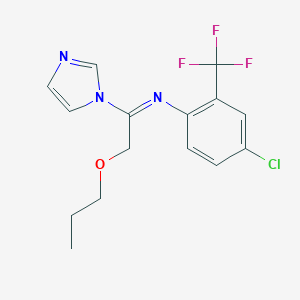
![2-[2,4-Bis(1,2,4-triazol-1-yl)phenyl]-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B33219.png)
